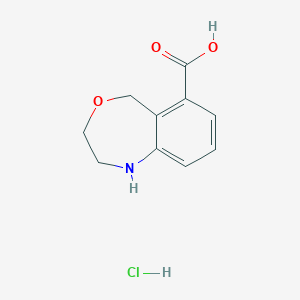
1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H11NO3·HCl. It is a derivative of benzoxazepine, a class of compounds known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as benzene derivatives and appropriate carboxylic acids.
Formation of Benzoxazepine Core: The benzene derivative undergoes a series of reactions, including nitration, reduction, and cyclization, to form the benzoxazepine core.
Carboxylation: The benzoxazepine core is then carboxylated to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzoxazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids and ketones.
Reduction Products: Reduction can produce alcohols and amines.
Substitution Products: Substitution reactions can lead to the formation of halogenated derivatives and other functionalized compounds.
科学的研究の応用
1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to investigate its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, including anticancer and sedative-hypnotic effects.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
Benzoxepines
Benzothiazepines
Other benzoxazepine derivatives
生物活性
1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid; hydrochloride (CAS Number: 2377032-85-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties and potential therapeutic applications.
- Molecular Formula : C10H11ClN2O3
- Molecular Weight : 240.66 g/mol
- IUPAC Name : 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine-6-carboxylic acid hydrochloride
Anticancer Activity
Research has indicated that derivatives of 1,2,3,5-tetrahydro-4,1-benzoxazepine exhibit promising anticancer properties. A notable study focused on the compound’s effects on the MCF-7 breast cancer cell line. The results demonstrated that certain derivatives significantly inhibited cell proliferation with varying IC50 values:
The study utilized cDNA microarray technology to identify potential drug targets primarily involved in apoptosis regulation. This suggests that the compound may interact with key genes responsible for programmed cell death.
The mechanism by which 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives exert their anticancer effects appears to be linked to their ability to modulate apoptotic pathways. The compounds may influence the expression of various genes involved in cell survival and death processes.
Case Studies
A series of structure-activity relationship (SAR) studies have been conducted to explore the efficacy of various benzoxazepine derivatives against cancer cell lines. These studies reveal that modifications to the benzoxazepine structure can enhance biological activity:
- Study on MCF-7 Cells : A study explored different substitutions on the benzoxazepine core and found that certain modifications led to increased antiproliferative effects against MCF-7 cells .
- In Vivo Studies : Preliminary in vivo studies indicated that selected compounds could reduce tumor growth in xenograft models .
Safety and Toxicology
While the biological activity is promising, safety profiles are critical for therapeutic applications. Current data on the toxicity of 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives remain limited. Further toxicological assessments are necessary to establish safe dosage levels and potential side effects.
特性
IUPAC Name |
1,2,3,5-tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-9-8(7)6-14-5-4-11-9;/h1-3,11H,4-6H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFQEPWKGOFLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C=CC=C2N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














